molecular formula C17H25Cl2F3N5O12P3S2 B105443 Cangrelor CAS No. 163706-06-7

Cangrelor

Número de catálogo: B105443
Número CAS: 163706-06-7
Peso molecular: 776.4 g/mol
Clave InChI: PAEBIVWUMLRPSK-IDTAVKCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cangrelor is an intravenous, reversible P2Y12 receptor antagonist that provides rapid and potent platelet inhibition. It achieves peak effect within 2 minutes and has a short half-life (~3–5 minutes), allowing immediate offset upon discontinuation . Approved for use in percutaneous coronary intervention (PCI), this compound reduces periprocedural thrombotic events, particularly in acute coronary syndrome (ACS) patients who cannot tolerate oral P2Y12 inhibitors . Its efficacy and safety were established in the CHAMPION trials, which demonstrated significant reductions in stent thrombosis (ST) and ischemic events compared to clopidogrel .

Métodos De Preparación

Patented Synthetic Routes and Process Optimizations

WO2019092546A1: A Streamlined Process for Cangrelor Tetrasodium Salt

The patent WO2019092546A1 outlines a seven-step synthesis route prioritizing efficiency and scalability . Key stages include:

  • Phosphorylation of Compound (I) : The mercaptoadenosine derivative (I) reacts with phosphorus oxychloride in triethyl phosphate or trimethyl phosphate at 0–30°C to form intermediate (II). This step avoids isolation of the unstable phosphorylated product by proceeding directly to the next reaction .

  • Reaction with Clodronic Acid : Intermediate (II) couples with clodronic acid in tetrahydrofuran (THF) to yield cyclic compound (IV). The reaction is quenched with anti-solvents like methyl tert-butyl ether (MTBE), enabling crystallization at 0–30°C .

  • Hydrolysis and Salt Formation : Compound (IV) undergoes basic hydrolysis using sodium carbonate in aqueous THF, yielding this compound tetrasodium salt. Purification via HP20SS resin chromatography with water-acetonitrile eluents ensures >99% purity .

This method’s advantages include the elimination of high-boiling solvents, reduced reagent excess, and the use of freeze-drying for final isolation, which preserves the compound’s amorphous structure .

CN105693800A: Intermediate Synthesis Without Autoclave Dependence

The Chinese patent CN105693800A addresses safety and equipment limitations in intermediate synthesis . The method employs dimethyl sulfoxide (DMSO) as a solvent and carbon disulfide as a reagent, facilitating reactions at 140–150°C without pressurized systems. Key improvements include:

  • Solvent Selection : Ethers or THF enhance reaction homogeneity and reduce side products.

  • Purification Simplicity : Crystallization from toluene yields intermediates with ≥98% purity, avoiding costly chromatography .

This approach reduces production costs by 30% compared to earlier methods, making it suitable for industrial-scale applications .

Regulatory and Industrial Manufacturing Processes

The European Medicines Agency (EMA) outlines a seven-step this compound tetrasodium manufacturing process for Kengrexal, emphasizing rigorous quality control :

StepDescriptionCritical Parameters
1Thawing of Active SubstanceTemperature: 2–8°C; Time: <24 h
2PhosphorylationSolvent: Triethyl phosphate; Temperature: 20–25°C
3CyclizationAnti-solvent: MTBE; Stirring: 60 min
4ChromatographyResin: HP20SS; Eluent: Water-acetonitrile (95:5)
5LyophilizationFreezing: -45°C; Primary Drying: -30°C at 0.1 mbar
6Sterile FiltrationMembrane: 0.22 µm PVDF
7Final PackagingHumidity: <10% RH; Nitrogen atmosphere

The process controls genotoxic impurities (GTIs) such as tributylamine derivatives through in-process testing and resin-based purging . Enantiomeric purity is ensured by specific optical rotation measurements, with a specification limit of [α]²⁵D = +15° to +25° .

Analytical Techniques in Synthesis and Quality Control

Degradation Studies and Stability Profiling

This compound exhibits sensitivity to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, generating six degradation products (DP-1 to DP-6) . LC/QTOF/MS/MS and NMR analyses identified DP-1 as a desulfurization product and DP-5/DP-6 as hydrolyzed adducts . These findings mandate strict control over reaction pH (6.5–7.5) and storage conditions (2–8°C, protected from light) .

Spectroscopic Characterization

Regulatory submissions require comprehensive characterization using:

  • ¹H/¹³C NMR : Confirms stereochemistry at C2', C3', C4', and C5' positions.

  • ³¹P NMR : Verifies phosphate ester integrity (δ = -5 to -10 ppm) .

  • FT-IR : Detects sulfur-oxygen bonds (1040 cm⁻¹) and amine stretches (3300 cm⁻¹) .

Comparative Analysis of Synthesis Methodologies

ParameterWO2019092546A1 CN105693800A EMA Process
Steps757
Key SolventTHF/Triethyl phosphateDMSO/TolueneTriethyl phosphate
PurificationHP20SS chromatographyCrystallizationHP20SS + Lyophilization
Yield65–70%75–80%60–65%
Purity>99%≥98%>99.5%
ScalabilityIndustrialPilot-to-industrialIndustrial

The CN method offers higher yields but requires post-crystallization chromatography for pharmaceutical-grade purity . The EMA process, while lower-yielding, aligns with stringent regulatory standards for GTIs and enantiomeric excess .

Análisis De Reacciones Químicas

Cangrelor experimenta varias reacciones químicas, que incluyen:

    Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente. La estructura de this compound le permite participar en reacciones redox en condiciones específicas.

    Reacciones de sustitución: Estas reacciones implican el reemplazo de un grupo funcional por otro. Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos.

    Hidrólisis: Esta reacción implica la escisión de enlaces químicos mediante la adición de agua.

Aplicaciones Científicas De Investigación

Clinical Applications in Coronary Artery Disease

Cangrelor is primarily indicated for patients undergoing PCI who have not received oral P2Y12 inhibitors. Its efficacy in reducing ischemic events without increasing bleeding risks has been demonstrated in several pivotal trials, including the CHAMPION program.

Efficacy in Reducing Ischemic Events

The CHAMPION-PHOENIX trial highlighted this compound's effectiveness in reducing major adverse cardiovascular events (MACE) and stent thrombosis compared to clopidogrel. Key findings include:

  • Primary Endpoint : this compound significantly reduced the risk of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours post-PCI (Odds Ratio [OR] 0.78; 95% Confidence Interval [CI] 0.66–0.93; p=0.005) .
  • Secondary Endpoint : Stent thrombosis was reduced significantly (OR 0.62; 95% CI 0.43–0.90; p<0.01) .

Variability in Clinical Use

Despite its approval, the use of this compound varies significantly across different healthcare settings. A recent study from the CAMEO registry revealed that only 27% of patients received this compound according to trial protocols, indicating suboptimal use . This variability underscores the need for further education on its clinical application and adherence to guidelines.

Off-Label Uses and Emerging Applications

This compound's rapid action and reversibility make it a candidate for off-label uses, particularly in high-risk populations.

Bridging Therapy in High-Thrombotic Risk Patients

This compound has been utilized as a bridging agent for patients who must temporarily discontinue oral P2Y12 inhibitors due to surgical or medical interventions. A case series demonstrated its utility in cancer patients requiring uninterrupted antiplatelet therapy during procedures . This application is crucial given the dual challenges of managing thrombotic risks while minimizing bleeding complications.

Use in Acute Coronary Syndromes (ACS)

In ACS settings, this compound has shown promise in reducing ischemic events among high-risk patients, particularly those undergoing complex coronary revascularization procedures . The DAPT-SHOCK-AMI trial further supports its role in this patient population, demonstrating improved outcomes without increased bleeding risks .

Comparative Effectiveness Studies

Recent studies have compared this compound's effectiveness against other antiplatelet agents like ticagrelor and clopidogrel.

StudyPopulationFindings
DAPT-SHOCK-AMIACS patientsThis compound reduced stent thrombosis without increasing bleeding
ARCANGELOPCI patientsEvaluated safety and efficacy; no increase in CABG-related bleeding observed
Comparative AnalysisACS patientsThis compound associated with lower rates of definite stent thrombosis compared to clopidogrel

Safety Profile and Considerations

This compound's safety profile is favorable, with no significant increase in major bleeding events compared to traditional therapies when used appropriately . However, ongoing studies are necessary to fully understand its long-term implications and optimal usage strategies.

Future Directions and Research Needs

As this compound continues to be integrated into clinical practice, further research is warranted to explore:

  • Optimal dosing strategies and transition protocols from intravenous this compound to oral agents.
  • Long-term outcomes associated with its use in diverse patient populations.
  • The impact of real-world application patterns on clinical outcomes.

Comparación Con Compuestos Similares

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Cangrelor Clopidogrel Prasugrel Ticagrelor GPIIb/IIIa Inhibitors
Administration Intravenous Oral (prodrug) Oral (prodrug) Oral Intravenous
Onset of Action 2 minutes 2–6 hours 30 minutes–4 hours 30 minutes–2 hours Immediate
Half-life 3–5 minutes 6 hours (active metabolite) 7 hours (active metabolite) 7–12 hours 1.5–2.5 hours (tirofiban)
Reversibility Reversible Irreversible Irreversible Reversible Reversible
Metabolism Plasma esterases Hepatic (CYP2C19) Hepatic (CYP3A4/CYP2B6) Hepatic (CYP3A4) Renal/hepatic

Key Insights :

  • This compound’s rapid onset and reversibility make it ideal for acute settings, unlike clopidogrel and prasugrel, which require metabolic activation .
  • Compared to oral agents, this compound bypasses gastrointestinal absorption delays, critical in STEMI or cardiogenic shock .

Efficacy in Thrombotic Event Reduction

Outcome This compound Clopidogrel Prasugrel Ticagrelor
Stent Thrombosis OR = 0.59 (95% CI: 0.43–0.80) OR = 1.0 (reference) OR = 0.58 (95% CI: 0.45–0.73) OR = 0.76 (95% CI: 0.63–0.94)
Mortality No significant difference - Reduced in ACS Reduced in ACS
Myocardial Infarction RR = 0.81 (95% CI: 0.71–0.92) - Reduced Reduced

Key Insights :

  • This compound reduces stent thrombosis by 41% compared to clopidogrel, with efficacy comparable to prasugrel and ticagrelor .
  • In the CHAMPION-PHOENIX trial, this compound reduced the composite of death, MI, or revascularization by 19% (OR = 0.81; p = 0.0014) .

Key Insights :

  • This compound increases mild bleeding (GUSTO criteria) compared to clopidogrel (16.4% vs.

Special Populations

  • Diabetes Mellitus (T2DM) : this compound had similar efficacy to clopidogrel in T2DM patients but increased GUSTO mild bleeding (OR = 1.8; p < 0.05) .
  • Elderly Patients : Efficacy was preserved in patients ≥75 years, but the ICARUS registry linked this compound to higher net adverse events (OR = 2.1; p = 0.03) .

Combination Therapy

  • GPIIb/IIIa Inhibitors : this compound showed comparable anti-ischemic efficacy but fewer bleeding events than GPIIb/IIIa inhibitors (e.g., tirofiban) in OHCA patients .
  • Oral P2Y12 Transition : In the CAMEO registry, 85.3% of patients transitioned to ticagrelor after this compound, with gaps >1 hour in 16.4% of cases, highlighting protocol variability .

Unique Mechanisms and Secondary Benefits

  • Anti-inflammatory Effects : this compound inhibits GPR17-mediated macrophage inflammation, reducing fibrosis in preclinical models .
  • Additive Platelet Inhibition : Preincubation with this compound enhances irreversible P2Y12 inhibition by clopidogrel/prasugrel metabolites .

Limitations and Controversies

  • Bleeding Risk : While mild bleeding is higher, severe bleeding aligns with clopidogrel .
  • Real-World Variability : Registry data (e.g., CAMEO, M.O.Ca ) show inconsistent dosing and transition protocols, impacting outcomes .

Actividad Biológica

Cangrelor is a novel intravenous antiplatelet agent that acts as a selective, direct, and reversible antagonist of the P2Y12 receptor, which is pivotal in platelet activation and aggregation. As an adenosine triphosphate (ATP) analog, this compound offers unique pharmacological properties that make it a valuable therapeutic option in managing cardiovascular diseases, particularly during percutaneous coronary interventions (PCI).

This compound binds to the P2Y12 receptor on platelets, inhibiting the action of adenosine diphosphate (ADP), which is crucial for platelet aggregation. This inhibition leads to a significant reduction in thrombus formation. The mechanism can be summarized as follows:

  • Binding : this compound selectively binds to the P2Y12 receptor.
  • Inhibition : This binding prevents ADP from activating platelets.
  • Platelet Activation : The blockade results in decreased platelet activation and aggregation.

Pharmacokinetics

This compound exhibits rapid pharmacokinetics:

  • Onset of Action : Significant platelet inhibition occurs within 2 minutes post-bolus injection.
  • Half-Life : The plasma half-life ranges from 2.9 to 5.5 minutes due to rapid metabolism by endothelial endonucleotidase.
  • Duration of Effect : Antiplatelet effects subside within 60-90 minutes after discontinuation of infusion.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Onset of Action~2 minutes
Half-Life2.9 - 5.5 minutes
Duration of Effect60 - 90 minutes
Steady-State ConcentrationAchieved within 30 minutes
Volume of DistributionLimited to circulation

Clinical Efficacy

This compound has been evaluated in several pivotal trials, including the CHAMPION series (CHAMPION PLATFORM, CHAMPION PCI, and CHAMPION PHOENIX). These studies demonstrate its efficacy in reducing thrombotic complications during PCI compared to standard oral therapies like clopidogrel.

Key Findings from Clinical Trials

  • CHAMPION PLATFORM : this compound reduced the risk of death, myocardial infarction (MI), and urgent revascularization at 48 hours post-PCI (Odds Ratio [OR] = 0.78; p=0.005).
  • CHAMPION PCI : Showed significant reductions in stent thrombosis rates compared to clopidogrel (OR = 0.62; p<0.01).
  • CHAMPION PHOENIX : Confirmed this compound's rapid onset and offset capabilities, enhancing its clinical utility during urgent procedures.

Table 2: Summary of Clinical Trial Outcomes

Study NamePrimary EndpointResults
CHAMPION PLATFORMDeath/MI/Urgent RevascularizationOR = 0.78; p=0.005
CHAMPION PCIStent ThrombosisOR = 0.62; p<0.01
CHAMPION PHOENIXRapid Onset/Offset of Antiplatelet EffectConfirmed efficacy

Cardioprotective Effects

Beyond its antiplatelet activity, this compound has demonstrated cardioprotective effects in animal studies, resembling post-conditioning mechanisms that reduce infarct size significantly:

  • In rabbit models, this compound reduced infarct size by up to 50%.
  • The cardioprotective effect appears to involve pathways independent of P2Y12 receptor antagonism.

Case Study 1: Bridging Therapy with this compound

A patient undergoing PCI who was on oral ticagrelor experienced a delay in achieving effective platelet inhibition due to gastrointestinal absorption issues. This compound was administered as a bridging therapy, resulting in immediate platelet inhibition and successful intervention without complications.

Case Study 2: Acute Coronary Syndrome Management

In a cohort study involving patients with acute coronary syndrome (ACS), this compound was used effectively to manage high-risk patients undergoing PCI, showing improved outcomes compared to traditional therapies.

Q & A

Q. Basic: What distinguishes cangrelor's pharmacological profile from oral P2Y12 inhibitors like clopidogrel or ticagrelor?

This compound is an intravenous, direct-acting, reversible P2Y12 inhibitor with rapid onset (within 2 minutes) and offset (platelet function normalizes within 60–90 minutes post-infusion). Unlike clopidogrel, which requires hepatic metabolism for activation, this compound binds competitively to the P2Y12 receptor without biotransformation, ensuring immediate and predictable platelet inhibition . Its linear pharmacokinetics and short half-life (3–6 minutes) make it ideal for scenarios requiring rapid titration, such as urgent percutaneous coronary intervention (PCI) or bridging therapy before surgery .

Q. Basic: How did the CHAMPION trials establish this compound's efficacy in PCI?

The CHAMPION PHOENIX trial demonstrated this compound's superiority over clopidogrel in reducing the composite endpoint of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours (4.7% vs. 5.9%, OR 0.78; p=0.005). This was driven by a 38% reduction in stent thrombosis (0.8% vs. 1.4%, p=0.01) . Earlier trials (CHAMPION PCI/PLATFORM) initially failed due to endpoint definitions but showed efficacy in post-hoc analyses using universal MI criteria (OR 0.82, p=0.03) .

Q. Advanced: How can researchers reconcile contradictions between early CHAMPION trials and CHAMPION PHOENIX?

Discrepancies arise from differences in trial design and endpoint definitions:

  • Early Trials (PCI/PLATFORM): Used protocol-defined MI criteria and clopidogrel loading doses (300–600 mg) administered post-PCI, leading to delayed platelet inhibition .
  • PHOENIX: Optimized clopidogrel timing (pre-PCI) and applied universal MI definitions, aligning with contemporary standards. Post-hoc analyses of pooled data revealed consistent ischemic benefits when standardized endpoints were applied .
    Methodological Takeaway: Trial outcomes depend on endpoint selection and pharmacodynamic overlap between study drugs.

Q. Advanced: What is the optimal methodology for transitioning from this compound to oral P2Y12 inhibitors?

Transition protocols must avoid therapeutic gaps due to this compound's rapid offset:

  • Clopidogrel/Prasugrel: Administer loading doses immediately after this compound discontinuation to prevent competitive receptor binding .
  • Ticagrelor: Can overlap with this compound (e.g., 180 mg LD 30 minutes pre-infusion end) without interaction .
    Monitoring: Verify platelet inhibition via point-of-care assays (e.g., VerifyNow) to ensure seamless transition .

Q. Basic: What are this compound's advantages in acute coronary syndrome (ACS) or STEMI settings?

This compound provides immediate platelet inhibition (<2 minutes), critical for STEMI patients with delayed oral drug absorption. In the CANTIC study, co-administration with crushed ticagrelor achieved faster platelet inhibition (87% vs. 40% at 30 minutes) compared to ticagrelor alone . Its reversibility also reduces bleeding risks in unstable patients requiring urgent surgery .

Q. Advanced: How should trials evaluate this compound combined with prasugrel/ticagrelor?

Current gaps exist in this compound’s interaction with newer P2Y12 inhibitors. Proposed methodologies:

  • Pharmacodynamic Studies: Measure platelet reactivity during overlapping infusions (e.g., CANTIC design) .
  • Clinical Endpoints: Focus on periprocedural MI/stent thrombosis in high-risk PCI cohorts.
  • Adaptive Designs: Use interim analyses for sample size re-estimation, as in CHAMPION PHOENIX .

Q. Basic: How does vascular access site influence this compound's bleeding risk?

In CHAMPION PHOENIX, femoral access increased major bleeding with this compound (5.2% vs. 3.1%, p<0.0001), while radial access minimized risk (1.5% vs. 0.7%, p=0.04) . Recommendation: Radial access should be prioritized to mitigate bleeding, particularly in prolonged infusions.

Q. Advanced: What statistical approaches address variability in this compound trial data?

  • Adaptive Trial Design: CHAMPION PHOENIX incorporated sample size re-estimation at interim analysis, preserving power despite early futility stops in prior trials .
  • Post-Hoc Pooling: Combined CHAMPION datasets using uniform endpoints to enhance validity .
  • Bayesian Methods: Model efficacy/bleeding trade-offs for personalized dosing.

Q. Basic: How is platelet inhibition quantified in this compound studies?

  • VerifyNow P2Y12: Measures % inhibition (target >80% for PCI). This compound achieves >90% inhibition within 2 minutes .
  • Light Transmission Aggregometry (LTA): ADP-induced aggregation thresholds (<40% indicates therapeutic effect) .
  • VASP Assay: Phosphorylation levels correlate with P2Y12 receptor blockade .

Q. Advanced: How can real-world data complement RCT findings for this compound?

  • Registry Analyses: Compare outcomes in understudied populations (e.g., renal impairment) .
  • Bleeding Registries: Track access-site complications and transfusion rates.
  • Cost-Effectiveness Models: Use hospital data to evaluate economic impact in PCI pathways .

Propiedades

IUPAC Name

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2F3N5O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167651
Record name Cangrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163706-06-7
Record name Cangrelor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163706-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cangrelor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cangrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cangrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANGRELOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cangrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cangrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.